molecular formula C19H24N2O2S B2862163 4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-piperidinopyridine CAS No. 478245-31-7

4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-piperidinopyridine

Cat. No. B2862163
CAS RN: 478245-31-7
M. Wt: 344.47
InChI Key: SGNGAAAZVBXVGM-UHFFFAOYSA-N
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Description

4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-piperidinopyridine, or 4,6-DM-3-MPS-2-PP for short, is a synthetic compound that has been used in a variety of scientific research applications. It is an important tool in the fields of biochemistry, physiology, and pharmacology, and has been studied extensively for its potential applications in drug development and other medical research.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The synthesis of new analogues of diphenylpyraline involved the conversion of 1-unsubstituted 4-dimethylamino-5,6-dihydropyridine-2(1H)-thiones to isomeric piperidin-4-ols, which were then N-methylated. This process highlights the structural versatility and potential for chemical modifications of pyridine derivatives for various applications (Weis et al., 2003).

Antimicrobial Activity

  • A study on the synthesis, antimicrobial activity, and docking study of novel 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino derivatives carrying the biologically active sulfonamide moiety reported interesting antimicrobial activities. These compounds showed higher activity compared to reference drugs against a panel of Gram-positive, Gram-negative bacteria, and fungi, demonstrating the potential of pyridine derivatives in developing new antimicrobial agents (Ghorab et al., 2017).

Complexation and Catalytic Properties

  • The synthesis and complexation of monotosylated 4-aminopyridine with Nickel (II) and Iron (II) ions aimed at increasing the biological and catalytic potential of these ligands in pharmaceutical and chemical industries. This study underscores the significance of pyridine derivatives in enhancing the functionality of metal complexes (Orie et al., 2021).

Structural Studies

  • The crystal and molecular structures of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives were analyzed, revealing insights into the geometric configurations that could influence the reactivity and binding properties of these compounds, useful in designing drugs or functional materials (Karczmarzyk & Malinka, 2004).

properties

IUPAC Name

4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-piperidin-1-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-14-7-9-17(10-8-14)24(22,23)18-15(2)13-16(3)20-19(18)21-11-5-4-6-12-21/h7-10,13H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNGAAAZVBXVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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